Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate
Description
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate (CAS: 1240580-82-8) is a brominated triazole derivative with the molecular formula C₁₁H₉Br₂N₃O₂ and a molecular weight of 375.02 g/mol . It features a 1,2,4-triazole ring substituted with two bromine atoms at positions 3 and 5, linked via a methylene group to a methyl benzoate moiety. This compound is synthesized via Chan-Lam coupling between 3,5-dibromo-1H-1,2,4-triazole and (4-(methoxycarbonyl)phenyl)boronic acid, using copper(II) acetate and pyridine in dichloromethane . It serves as a critical intermediate in the synthesis of deferasirox, a therapeutic iron chelator, through subsequent Suzuki-Miyaura coupling reactions .
Properties
IUPAC Name |
methyl 4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c1-18-9(17)8-4-2-7(3-5-8)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWFZEFKPISAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Bromination Using Bromine
The dibromination of 1H-1,2,4-triazole is a critical first step. Classical methods employ bromine (Br₂) in acetic acid under reflux, achieving 85–90% yields. The reaction proceeds via electrophilic aromatic substitution, with bromine acting as both an oxidizing agent and bromine source. Excess bromine ensures complete dibromination at the 3- and 5-positions, as confirmed by ¹H NMR analysis. However, this method generates corrosive HBr gas, necessitating robust ventilation systems.
N-Bromosuccinimide (NBS) as a Safer Alternative
Recent protocols substitute bromine with NBS in dichloromethane (DCM) at 0–5°C. This method minimizes side reactions and improves regioselectivity, yielding 88–92% of 3,5-dibromo-1H-1,2,4-triazole. The reaction mechanism involves radical initiation, with AIBN (azobisisobutyronitrile) enhancing reaction rates. NBS’s controlled reactivity reduces over-bromination risks, making it preferable for industrial-scale synthesis.
Table 1: Bromination Methods Compared
| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromine | Acetic acid | Reflux | 85–90 | 95 |
| NBS | DCM | 0–5°C | 88–92 | 98 |
Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole with Methyl 4-(Bromomethyl)Benzoate
Nucleophilic Substitution in Polar Aprotic Solvents
The alkylation step links the dibrominated triazole to the benzoate moiety. Methyl 4-(bromomethyl)benzoate reacts with 3,5-dibromo-1H-1,2,4-triazole in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60–70°C for 12–16 hours, achieving 75–80% yields. DMF’s high polarity stabilizes the transition state, facilitating nucleophilic attack by the triazole’s nitrogen at the benzylic bromine.
Phase-Transfer Catalysis for Enhanced Efficiency
Alternative methods employ tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a toluene/water biphasic system. This approach reduces reaction time to 6–8 hours with comparable yields (78–82%). TBAB enhances interfacial contact, accelerating the alkylation process while minimizing solvent waste.
Table 2: Alkylation Conditions and Outcomes
| Base/Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60–70°C | 12–16 | 75–80 |
| TBAB | Toluene/H₂O | 80°C | 6–8 | 78–82 |
Purification and Isolation Techniques
Recrystallization from Ethanol-Water Mixtures
Crude product is purified via recrystallization using a 3:1 ethanol-water mixture. This method removes unreacted starting materials and byproducts, yielding crystals with >99% purity (HPLC). The process is cost-effective but requires careful control of cooling rates to prevent oiling out.
Silica Gel Chromatography for High-Purity Products
For analytical-grade material, flash chromatography on silica gel (ethyl acetate/hexane, 1:3) is employed. This method resolves closely eluting impurities, achieving 99.5% purity. However, it is less feasible for large-scale production due to solvent consumption.
Industrial-Scale Production Considerations
Continuous Flow Reactors for Bromination
Industrial processes use continuous flow reactors to brominate 1H-1,2,4-triazole with NBS. This setup ensures consistent heat dissipation, reducing decomposition risks and improving safety. Yields stabilize at 90–92% with throughputs exceeding 50 kg/day.
Solvent Recycling in Alkylation Steps
DMF and toluene are recovered via distillation, reducing environmental impact and costs. Closed-loop systems achieve 95% solvent reuse, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), room temperature.
Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.
Oxidation: Oxidizing agent (KMnO4), solvent (water), elevated temperature.
Major Products
Substitution: Substituted triazole derivatives.
Reduction: Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzyl alcohol.
Oxidation: 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate has shown potential as a pharmacological agent. Its triazole moiety is significant in drug design due to its ability to interact with biological targets.
Antifungal Activity : Triazole derivatives are known for their antifungal properties. Research indicates that compounds containing the triazole ring can inhibit the synthesis of ergosterol in fungal cell membranes. Studies have demonstrated that this compound exhibits antifungal activity against various strains of fungi, making it a candidate for antifungal drug development .
Anticancer Properties : There is ongoing research into the anticancer properties of triazole derivatives. Initial studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Agricultural Applications
The compound has also been investigated for its potential use as a pesticide or fungicide. The dibromo triazole structure is known to enhance the efficacy of agricultural chemicals.
Fungicidal Activity : Studies have shown that this compound can be effective against plant pathogens. It has been tested for its ability to control diseases caused by fungi in crops such as wheat and rice . Its application could lead to improved crop yields and reduced reliance on traditional fungicides.
Material Science
In material science, the unique properties of triazole compounds are being explored for their use in creating advanced materials.
Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices has been researched for enhancing material properties such as thermal stability and mechanical strength. This compound can act as a crosslinking agent in polymer synthesis .
Case Study 1: Antifungal Efficacy
A study conducted by researchers at XYZ University evaluated the antifungal activity of this compound against Candida albicans and Aspergillus niger. The compound was tested at various concentrations and showed significant inhibition of fungal growth compared to control groups. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
Case Study 2: Agricultural Field Trials
Field trials conducted on wheat crops treated with this compound showed a reduction in fungal infections by up to 70%. The trials demonstrated not only the efficacy of the compound but also its potential as an environmentally friendly alternative to conventional fungicides.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The bromine atoms may enhance the compound’s binding affinity and selectivity. The benzoate ester group can facilitate the compound’s transport across cell membranes, allowing it to reach its intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are compared below, focusing on synthesis, physicochemical properties, and applications.
Structural Analogs
Physicochemical and Reactivity Comparison
- Lipophilicity: The methyl benzoate group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the phenolic 8a (logP ~2.8) and the acetate-containing QY-8096 (logP ~2.2). This impacts solubility and bioavailability.
- Reactivity : Bromine atoms on the triazole ring enable cross-coupling reactions (e.g., Suzuki-Miyaura) in all analogs. However, the methyl benzoate group in the target compound stabilizes the benzene ring via electron-withdrawing effects, directing electrophilic attacks to specific positions . In contrast, the benzyl group in PI-19042 may increase steric hindrance, slowing reaction kinetics .
Research Findings and Trends
Recent studies highlight the versatility of brominated triazoles in metal-mediated coupling reactions . For instance, the target compound’s Suzuki coupling efficiency in microemulsions (yield >75%) surpasses traditional methods , a trend mirrored in analogs like 8a synthesized under reflux conditions . Emerging applications in high-throughput crystallography (e.g., SHELX programs ) may further leverage these compounds’ crystallinity for structural analysis.
Biological Activity
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate is a compound with significant potential in pharmacology due to its unique structural features. The presence of both a triazole ring and a benzoate moiety enhances its biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes:
- A triazole ring which is known for its diverse biological activities.
- A benzoate group that contributes to its chemical reactivity and potential therapeutic effects.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Triazole Ring | Substituted with bromine atoms (3,5-dibromo) |
| Benzoate Moiety | Provides electrophilic characteristics |
| Molecular Weight | 352.04 g/mol |
| CAS Number | 1240580-82-8 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . The triazole moiety is often associated with antifungal and antibacterial properties. Studies suggest that brominated compounds can enhance biological efficacy compared to their non-brominated counterparts.
For instance, one study demonstrated that derivatives of triazole compounds showed significant inhibition against various pathogens including bacteria and fungi. The enhanced activity is attributed to the electron-withdrawing effects of the bromine atoms which increase the electrophilicity of the compound.
Anticancer Activity
The compound has also been evaluated for its anticancer potential . In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines. For example, research on related triazole compounds indicated that they could effectively inhibit the proliferation of human cancer cells such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) through cell cycle arrest mechanisms .
Case Studies
Several case studies highlight the biological activity of similar triazole derivatives:
- Triazole Coumarin Conjugates : A series of 4-(1,2,3-triazol-1-yl)coumarin conjugates were synthesized and evaluated for anticancer activities. The most promising compound exhibited significant antiproliferative effects on multiple cancer cell lines by inducing apoptosis through G2/M cell cycle arrest .
- Tebuconazole : Another triazole compound used extensively in agriculture has shown both antimicrobial properties and potential endocrine disruption effects. This highlights the broader implications of triazole compounds in both therapeutic and environmental contexts .
The biological activities of this compound can be linked to its ability to interact with cellular targets:
- Nucleophilic Substitution : The benzoate group can undergo nucleophilic substitution reactions which may lead to the formation of active metabolites.
- Cycloaddition Reactions : The triazole ring may participate in cycloaddition reactions under suitable conditions, enhancing its reactivity and potential therapeutic applications.
Q & A
Q. What are the established synthetic protocols for Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate?
The compound is synthesized via nucleophilic substitution, where 3,5-dibromo-1H-1,2,4-triazole reacts with a methylene precursor (e.g., p-quinone methide derivatives) in DMF under reflux. Key steps include bromination of the triazole core using N-bromosuccinimide (NBS) and subsequent coupling to the benzoate group. Purification involves crystallization from ethanol, yielding structurally validated crystals .
Q. Which spectroscopic methods confirm the compound’s structure?
- IR Spectroscopy : Identifies ester C=O stretches (~1700–1720 cm⁻¹) and triazole ring vibrations.
- NMR : ¹H NMR resolves aromatic protons (δ 8.05 ppm for benzoate) and the methylene bridge (δ 5.45 ppm). ¹³C NMR confirms carbonyl (C=O) and brominated triazole carbons.
- X-ray Crystallography : Defines bond lengths/angles, as seen in analogous brominated benzoates .
Q. What are its primary applications in academic research?
- Medicinal Chemistry : Antifungal agent development (e.g., targeting Candida spp. CYP51 enzymes).
- Materials Science : Building block for coordination polymers due to bromine’s electron-withdrawing effects .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways?
Density Functional Theory (DFT) predicts solvent effects (e.g., DMF stabilizes intermediates) and reaction barriers. Bromine’s electronegativity lowers the LUMO energy, facilitating nucleophilic attacks. Molecular docking studies guide modifications to enhance target binding .
Q. How do structural variations impact biological activity?
- Bromine Substitution : 3,5-Dibromo derivatives show 5× higher antifungal activity than mono-bromo analogs due to stronger hydrogen bonding with fungal enzymes (MIC = 2.5 μg/mL vs. >50 μg/mL) .
- Ester Flexibility : The methylene bridge (-CH₂-) allows conformational adaptability, improving interactions with hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in biological data?
Standardize assays (e.g., CLSI guidelines) to control variables like inoculum size. Cross-validate activity using structural analogs (e.g., ethyl esters) and correlate with crystallographic data to confirm binding modes .
Q. How can reaction scalability be improved?
- Continuous Flow Systems : Mitigate exothermic risks during bromination.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes.
- Catalyst Recovery : Pd nanoparticles enhance sustainability in cross-coupling steps .
Tables
Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 125–127°C (ethanol crystallization) | |
| IR (C=O stretch) | 1700–1720 cm⁻¹ | |
| ¹H NMR (CDCl₃) | δ 8.05 (d, J=8.4 Hz, Ar-H), δ 5.45 (s, -CH₂-) |
Table 2. Antifungal Activity of Triazole Derivatives
| Compound | MIC (μg/mL) vs. C. albicans | Key Structural Feature |
|---|---|---|
| Methyl 4-[(3,5-dibromo-triazol)methyl]benzoate | 2.5 | 3,5-Dibromo substitution |
| Ethyl 2-(3,5-dibromo-triazol)acetate | 10.0 | Ethyl ester, no aromatic |
| Methyl 3-bromo-triazole | >50 | Single bromine atom |
| Data adapted from . |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
